molecular formula C7H8ClNO2S B6194671 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride CAS No. 2050041-91-1

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B6194671
CAS No.: 2050041-91-1
M. Wt: 205.7
Attention: For research use only. Not for human or veterinary use.
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Description

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a research compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.7. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride involves several steps:

    Starting Materials: 2-aminothiophene, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, and water.

    Step 1: 2-aminothiophene reacts with ethyl acetoacetate in the presence of sodium ethoxide to yield ethyl 2-(2-aminothieno[2,3-c]pyrrol-4-yl)acetate.

    Step 2: The intermediate is cyclized by heating with hydrochloric acid to yield 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid.

    Step 3: The carboxylic acid is then hydrolyzed with water and hydrochloric acid to yield this compound.

Chemical Reactions Analysis

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study its interactions with biological molecules.

    Medicine: It is investigated for potential therapeutic applications.

    Industry: It serves as a precursor in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its use in research. Generally, it may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride can be compared with similar compounds such as:

  • 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
  • 4H-thieno[3,2-b]pyrrole-5-carboxamides
  • 4H-thieno[3,2-b]pyrrole-5-carbohydrazides

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for particular research applications.

Properties

CAS No.

2050041-91-1

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.